molecular formula C16H24N2O2 B11848419 Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate CAS No. 228252-36-6

Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate

Cat. No.: B11848419
CAS No.: 228252-36-6
M. Wt: 276.37 g/mol
InChI Key: GAPLJQQBOIXNNL-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate is a piperidine derivative characterized by a phenethyl group at the 1-position and an amino-ester moiety at the 4-position of the piperidine ring. Its molecular formula is C₁₆H₂₃N₂O₂ (calculated molecular weight: 283.37 g/mol).

Properties

CAS No.

228252-36-6

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

ethyl 4-amino-1-(2-phenylethyl)piperidine-4-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-2-20-15(19)16(17)9-12-18(13-10-16)11-8-14-6-4-3-5-7-14/h3-7H,2,8-13,17H2,1H3

InChI Key

GAPLJQQBOIXNNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Hydantoin Formation (Step 1)

The synthesis begins with N-phenethylpiperidone (1), which undergoes condensation under modified Bucherer-Bergs conditions:

  • Reagents : Ammonium carbamate (0.3 mol), urea (0.2 mol), KCN (0.5 mol).

  • Solvent System : Ethanol-water (40:20 v/v).

  • Conditions : 60°C, 12 hr, with intermittent CO₂ venting.

The product, 5-(1-phenethylpiperidin-4-yl)hydantoin (2), is isolated in 68% yield after crystallization from ethanol.

Alkaline Hydrolysis to Amino Acid Salt (Step 2)

Hydantoin (2) is hydrolyzed under strongly basic conditions:

  • Reagents : 4M NaOH (100 ml).

  • Conditions : 135°C, 6 hr.

  • Product : Sodium 4-amino-1-phenethylpiperidine-4-carboxylate (3) obtained in 91% yield.

Esterification with Ethanol (Step 3)

The sodium salt (3) is esterified using thionyl chloride in anhydrous ethanol:

  • Reagents : SOCl₂ (1.2 eq), EtOH (50 ml).

  • Conditions : 0–5°C, 2 hr; then 20°C, 12 hr.

  • Product : this compound (4) isolated as an oil in 85% yield.

Ammonium Reagent Composition

Comparative studies demonstrate that ammonium carbamate-urea mixtures outperform pure ammonium carbonate:

Ammonium ReagentYield of Hydantoin (2)
NH₄CO₃40%
NH₄CO₂NH₂ + urea68%
NH₄CO₂NH₂ + NH₄HCO₃65%

The urea-containing system enhances nucleophilic attack on the ketone intermediate, accelerating cyclization.

Solvent Effects on Esterification

Ethanol’s polarity and protic nature optimize esterification efficiency:

AlcoholYield of Ester (4)
Methanol89%
Ethanol 85%
Propanol74%

Despite methanol’s higher yield, ethanol is preferred for its lower toxicity and easier industrial handling.

Hydantoin Intermediate (2)

  • Melting Point : 310°C (decomp.).

  • ¹H NMR (DMSO-d₆): δ 1.45–1.78 (m, 4H, piperidine CH₂), 2.45 (t, J=7 Hz, 2H, NCH₂), 2.85 (d, J=12 Hz, 2H, piperidine CH₂N), 4.20 (s, 1H, NH), 7.25–7.35 (m, 5H, aromatic).

Final Ester Product (4)

  • Appearance : Colorless oil.

  • IR (neat): 3350 cm⁻¹ (NH₂), 1725 cm⁻¹ (C=O ester).

  • MS (EI): m/z 276 [M]⁺.

Comparative Analysis with Related Piperidine Esters

Structural Analogues and Their Synthetic Challenges

CompoundKey Synthetic DifferenceYield
Methyl 4-amino-1-benzylpiperidine-4-carboxylateBenzyl group increases steric hindrance87%
Propyl 4-amino-1-phenethylpiperidine-4-carboxylateLonger alkyl chain reduces solubility74%

The phenethyl substituent in compound (4) provides optimal balance between steric accessibility and solubility.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

ReagentCost per kg (USD)Contribution to Total Cost
N-Phenethylpiperidone220058%
Ammonium carbamate15012%
SOCl₂30018%

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Piperidine carboxylates exhibit diverse biological activities depending on substituents at the 1- and 4-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate (Target) C₁₆H₂₃N₂O₂ 283.37 1-phenethyl, 4-amino, 4-carboxylate Potential CNS activity (hypothetical)
Ethyl 4-amino-1-piperidinecarboxylate C₈H₁₆N₂O₂ 172.23 4-amino, 1-carboxylate Intermediate in alkaloid synthesis
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate C₂₀H₃₀N₃O₃ 360.48 4-piperazinyl (2-methoxyphenyl), 1-carboxylate Serotonin receptor modulation
Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate C₁₄H₁₈ClNO₃ 283.75 4-(4-chlorophenyl), 4-hydroxy, 1-carboxylate Antimicrobial screening candidate
Ethyl 4-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]amino}piperidine-1-carboxylate C₂₂H₂₄FN₄O₂ 409.46 4-benzimidazolylamino, 1-carboxylate Kinase inhibition potential

Physicochemical Properties

  • Solubility : The target compound’s phenethyl group reduces aqueous solubility compared to unsubstituted analogs but increases organic solvent compatibility.
  • Melting Points : Piperidine carboxylates generally exhibit melting points between 80–150°C, influenced by substituent bulk and hydrogen bonding .

Biological Activity

Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring with an ethyl carboxylate group and an amino group, which are critical for its biological activity. The structural formula can be represented as follows:

C14H19NO2\text{C}_{14}\text{H}_{19}\text{N}\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's piperidine structure facilitates binding to these targets, potentially leading to inhibition or modulation of their functions.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters. Selective inhibition of MAO-A and MAO-B has been linked to therapeutic effects in neurological disorders .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Target Effect Reference
MAO-A InhibitionMonoamine Oxidase APotent inhibitor
MAO-B InhibitionMonoamine Oxidase BSelective inhibition
Dopamine TransporterDATInhibition of cocaine binding
Norepinephrine TransporterNETPreferential inhibition
Receptor BindingVarious receptorsModulation of receptor activity

Case Studies

  • Monoamine Oxidase Inhibition : A study investigated the stereoselective activity of piperidine derivatives, including those structurally related to this compound. The results demonstrated that specific isomers exhibited significant inhibition of MAO-A, suggesting potential therapeutic applications in treating depression and anxiety disorders .
  • Cocaine Antagonism : Another research program focused on developing cocaine antagonists incorporating piperidine analogs. The results indicated that these compounds could block cocaine binding while allowing for dopamine reuptake, highlighting their potential in addiction treatment .
  • Neuropharmacological Effects : In vivo studies have shown that compounds similar to this compound can influence central nervous system activities, providing insights into their role as neuroprotective agents .

Q & A

Q. What synthetic strategies are recommended for Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification. For example:

Piperidine Core Formation : Start with a piperidine derivative (e.g., 4-piperidone) and introduce the phenethyl group via alkylation under inert conditions (e.g., using NaH in THF at 0–5°C) .

Amino Group Introduction : Use reductive amination (e.g., NH₃ and NaBH₃CN) or direct substitution with ammonia under high pressure .

Esterification : React the carboxylate intermediate with ethanol in the presence of H₂SO₄ or DCC as a coupling agent .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane).

    • Data Table : Common Synthetic Routes
StepReagents/ConditionsYield (%)Reference
AlkylationPhenethyl bromide, NaH, THF, 0°C65–75
AminationNH₃, NaBH₃CN, MeOH50–60
EsterificationEthanol, H₂SO₄, reflux80–85

Q. How is the crystal structure of this compound analyzed?

  • Methodological Answer : X-ray crystallography is the gold standard. Use SHELX programs for structure solution and refinement :

Data Collection : Collect diffraction data (Mo/Kα radiation, λ = 0.71073 Å) at 100–150 K.

Structure Solution : Apply direct methods (SHELXT) for phase determination.

Refinement : Refine with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding networks .

  • Validation : Check R-factor (<5%), residual electron density, and geometric parameters (e.g., bond lengths within 2σ of expected values) .

Q. What spectroscopic techniques confirm its molecular structure?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to verify substituents (e.g., phenethyl protons at δ 7.2–7.4 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) .
  • IR : Confirm ester (C=O stretch ~1720 cm⁻¹) and amine (N-H stretch ~3350 cm⁻¹) groups .
  • Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer : Use Design of Experiments (DoE) to assess variables:
  • Temperature : Lower alkylation temperatures (e.g., −10°C) reduce side reactions .
  • Catalysts : Replace NaH with milder bases (e.g., K₂CO₃) in polar aprotic solvents (DMF) for better solubility .
  • Workup : Employ flash chromatography over preparative HPLC for higher-purity intermediates .
  • Data Contradictions : If yields vary between studies, verify reagent purity or anhydrous conditions via Karl Fischer titration .

Q. What computational methods predict biological target interactions?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to receptors (e.g., sigma-1 or NMDA targets) .
  • MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-receptor complexes .
  • QSAR : Corporate substituent effects (e.g., phenethyl vs. methyl groups) on activity using CoMFA .
  • Validation : Cross-check with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .

Q. How to resolve discrepancies in pharmacological data across studies?

  • Methodological Answer :
  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times) .
  • Compound Purity : Validate via HPLC (≥95% purity) and NMR to exclude impurities affecting activity .
  • Structural Confirmation : Re-analyze batch samples via X-ray crystallography to rule out polymorphic variations .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

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